Single Amino Acid Substitutions in the KFERQ Motif Reduce Hsc70 Chaperone Binding Affinity
The binding of the KFERQ pentapeptide to the Hsc70 chaperone (prp73) is highly sequence-specific. A study by Terlecky et al. (1992) demonstrated that while prp73 binds to the native KFERQ peptide, it binds 'more weakly' to most modified RNase S-peptide derivatives containing a single amino acid substitution within the KFERQ sequence [1]. This indicates that even minor sequence alterations can compromise the primary recognition event required for CMA targeting, establishing a clear functional threshold for the canonical sequence.
| Evidence Dimension | Chaperone (prp73/Hsc70) Binding Affinity |
|---|---|
| Target Compound Data | Binds to prp73 |
| Comparator Or Baseline | Modified RNase S-peptide derivatives with a single amino acid substitution within the KFERQ sequence |
| Quantified Difference | Binding was qualitatively reported as 'more weakly' (no quantitative KD provided) |
| Conditions | In vitro binding assay using purified prp73 and peptide ligands |
Why This Matters
This evidence confirms that the exact KFERQ sequence is required for optimal Hsc70 binding, meaning that procurement of the canonical sequence is essential for ensuring robust and reproducible initiation of the CMA pathway in experimental systems.
- [1] Terlecky, S. R., Chiang, H. L., Olson, T. S., & Dice, J. F. (1992). Protein and peptide binding and stimulation of in vitro lysosomal proteolysis by the 73-kDa heat shock cognate protein. Journal of Biological Chemistry, 267(13), 9202–9209. PMID: 1374387 View Source
